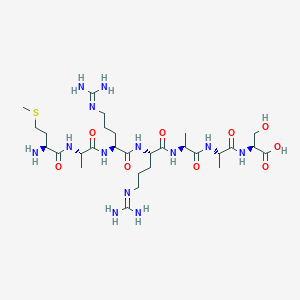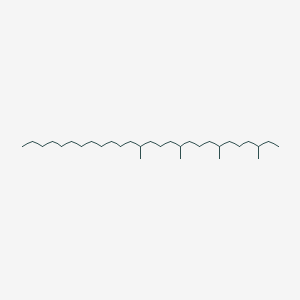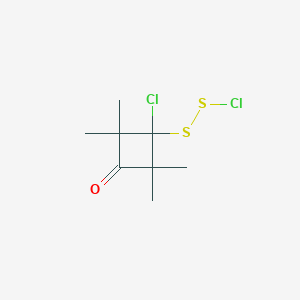
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- is a specialized organic compound featuring a cyclobutanone ring with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, cyclobutanone-derived N-sulfonylhydrazones can be reacted with aryl or benzyl halides to produce structurally diversified products, including cyclobutenes and methylenecyclobutanes . Another method involves the [2 + 2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions .
Industrial Production Methods
Industrial production methods for cyclobutanone derivatives typically involve large-scale chemical reactions under controlled conditions. For example, the oxidation of cyclobutanol can yield cyclobutanone . These methods are designed to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: Conversion of cyclobutanol to cyclobutanone.
Reduction: Reduction of cyclobutanone to cyclobutanol.
Substitution: Halogenation reactions, such as chlorination, to introduce chlorine atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, aryl or benzyl halides, and oxidizing agents like potassium permanganate or chromium trioxide. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include cyclobutenes, methylenecyclobutanes, and conjugated dienes. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through covalent bonding. The compound’s unique structure allows it to act as a covalent warhead, forming stable adducts with target molecules. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane with similar chemical properties.
Cyclohexane: A six-membered ring cycloalkane, commonly used in organic synthesis.
Uniqueness
Cyclobutanone, 3-chloro-3-(chlorodithio)-2,2,4,4-tetramethyl- is unique due to its multiple substituents and the presence of both chlorine and sulfur atoms.
Propriétés
Numéro CAS |
454204-72-9 |
|---|---|
Formule moléculaire |
C8H12Cl2OS2 |
Poids moléculaire |
259.2 g/mol |
Nom IUPAC |
(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)sulfanyl thiohypochlorite |
InChI |
InChI=1S/C8H12Cl2OS2/c1-6(2)5(11)7(3,4)8(6,9)12-13-10/h1-4H3 |
Clé InChI |
DCXAKSSBMMYUKG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(C1(SSCl)Cl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


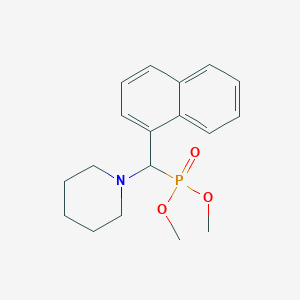

![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
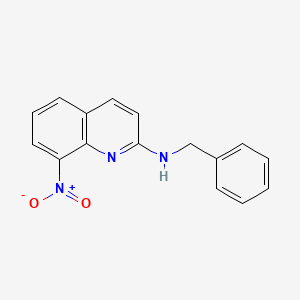
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
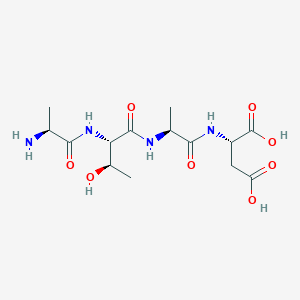
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
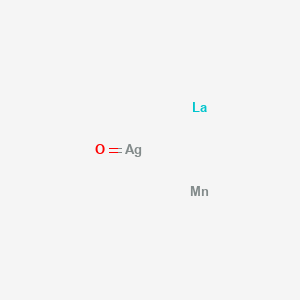
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

